An In-depth Technical Guide to (5-Methyl-2H-triazol-3-YL)-acetic acid: Chemical Properties, Structure, and Synthetic Insights
An In-depth Technical Guide to (5-Methyl-2H-triazol-3-YL)-acetic acid: Chemical Properties, Structure, and Synthetic Insights
Foreword: A Molecule of Growing Interest
In the vast landscape of heterocyclic chemistry, triazole derivatives have consistently emerged as privileged scaffolds in both agrochemical and pharmaceutical research. Their unique electronic properties and versatile reactivity make them ideal building blocks for a diverse array of functional molecules. Among these, (5-Methyl-2H-triazol-3-YL)-acetic acid stands out as a compound of significant interest. Its potential applications as a plant growth regulator, a fungicide, and a precursor for novel therapeutic agents underscore the importance of a comprehensive understanding of its chemical nature. This guide provides an in-depth exploration of its chemical properties, structural features, and plausible synthetic routes, offering valuable insights for researchers and drug development professionals.
Core Chemical Identity and Physicochemical Properties
(5-Methyl-2H-triazol-3-YL)-acetic acid, also known by its synonyms 5-Methyl-1H-1,2,4-triazole-3-acetic acid and 2-(5-Methyl-4H-1,2,4-triazol-3-YL)acetic acid, is a white to off-white solid at room temperature.[1] Its fundamental chemical identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 720706-28-5 | [1][2] |
| Molecular Formula | C₅H₇N₃O₂ | [1] |
| Molecular Weight | 141.13 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Storage Conditions | 0-8 °C | [3] |
Structural Elucidation
The molecular structure of (5-Methyl-2H-triazol-3-YL)-acetic acid consists of a 1,2,4-triazole ring substituted with a methyl group at the 5-position and an acetic acid moiety at the 3-position. The "2H" in the IUPAC name indicates that the proton on the triazole ring can reside on the nitrogen at position 2, leading to tautomerism with the 1H and 4H forms. This tautomerism is a key feature of many triazole compounds and can influence their chemical reactivity and biological activity.
Figure 2. Proposed synthetic workflow for (5-Methyl-2H-triazol-3-YL)-acetic acid.
Step-by-Step Methodological Considerations:
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Synthesis of 5-Methyl-1H-1,2,4-triazole-3-thiol: The initial and crucial step is the preparation of the triazole thiol intermediate. This is typically achieved through the cyclization of 1-acetyl-3-thiosemicarbazide. [4]The precursor, 1-acetyl-3-thiosemicarbazide, is readily synthesized by reacting thiosemicarbazide with acetic anhydride or acetic acid. The subsequent base-catalyzed cyclization, often using aqueous sodium hydroxide, yields the desired 5-methyl-1H-1,2,4-triazole-3-thiol with good efficiency. [4]
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S-Alkylation: The synthesized triazole thiol is then subjected to S-alkylation using chloroacetic acid in the presence of a base such as sodium hydroxide, sodium acetate, or triethylamine. [4]This reaction typically proceeds in a suitable solvent like ethanol or water to afford 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid.
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Oxidative Desulfurization: The final and most challenging step would be the removal of the sulfur atom to yield the target molecule. This transformation is not trivial and would require carefully controlled oxidative conditions. Reagents such as hydrogen peroxide in acetic acid or nitric acid have been used for similar desulfurization reactions, but this step would require significant optimization to achieve a good yield without degrading the triazole ring.
Justification for Experimental Choices: The choice of a thiosemicarbazide-based route is predicated on its high efficiency and the ready availability of starting materials. The base-catalyzed cyclization is a well-established and robust method for forming the 1,2,4-triazole ring. The S-alkylation is a standard and generally high-yielding reaction. The proposed oxidative desulfurization, while requiring careful optimization, represents a direct approach to the final product from the thioacetic acid intermediate.
Anticipated Spectroscopic Characterization
While experimental spectra for (5-Methyl-2H-triazol-3-YL)-acetic acid are not currently available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) typically in the range of δ 2.3-2.6 ppm. The methylene protons (CH₂) of the acetic acid moiety would likely appear as a singlet between δ 3.5 and 4.0 ppm. The N-H proton of the triazole ring would be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration. The carboxylic acid proton (COOH) would also present as a broad singlet at a downfield chemical shift (typically > δ 10 ppm).
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¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbon (around δ 10-15 ppm), the methylene carbon of the acetic acid group (around δ 30-40 ppm), and the carboxylic acid carbonyl carbon (in the range of δ 170-180 ppm). The two carbon atoms of the triazole ring would appear in the aromatic region, likely between δ 140 and 160 ppm.
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FTIR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A sharp, strong absorption corresponding to the C=O stretch of the carboxylic acid would be expected around 1700-1730 cm⁻¹. The N-H stretching vibration of the triazole ring would likely appear as a broad band around 3100-3300 cm⁻¹. C-H stretching and bending vibrations for the methyl and methylene groups, as well as C=N and C-N stretching vibrations of the triazole ring, would also be present.
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Mass Spectrometry: The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M⁺) at m/z 141. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the triazole ring.
Applications and Mechanistic Insights
(5-Methyl-2H-triazol-3-YL)-acetic acid is a versatile molecule with significant potential in both agriculture and medicine.
Agricultural Applications
In the agricultural sector, this compound is recognized as a plant growth regulator and a fungicide. [1]The triazole moiety is a well-known pharmacophore in many commercial fungicides.
Mechanism of Fungicidal Action: The primary mode of action for triazole fungicides is the inhibition of ergosterol biosynthesis in fungi. [1]Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Triazoles specifically inhibit the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme that is critical in the conversion of lanosterol to ergosterol. This inhibition disrupts the integrity and function of the fungal cell membrane, leading to cell death.
Figure 3. Mechanism of ergosterol biosynthesis inhibition by triazole compounds.
Pharmaceutical and Research Applications
Beyond its agricultural uses, (5-Methyl-2H-triazol-3-YL)-acetic acid serves as a valuable building block in pharmaceutical research and development. [1]The triazole ring is a common feature in many approved drugs, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The acetic acid side chain provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This makes it a key intermediate for the discovery of new therapeutic agents.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for (5-Methyl-2H-triazol-3-YL)-acetic acid is not widely available, general precautions for handling similar acidic and heterocyclic compounds should be followed.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases. [3]* First Aid:
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
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Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical advice.
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Conclusion and Future Perspectives
(5-Methyl-2H-triazol-3-YL)-acetic acid is a molecule with considerable potential, bridging the gap between agricultural and pharmaceutical chemistry. Its core triazole structure, combined with the reactive acetic acid moiety, makes it a valuable tool for researchers. While there is a need for more comprehensive public data on its specific physicochemical properties and a validated synthetic protocol, the information available for analogous compounds provides a strong foundation for its further investigation and application. As the demand for novel fungicides and therapeutic agents continues to grow, compounds like (5-Methyl-2H-triazol-3-YL)-acetic acid will undoubtedly play a crucial role in the development of next-generation chemical solutions.
References
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(5-Methyl-2H-t[5]riazol-3-yl)acetic acid. Chem-Impex. Accessed January 1, 2026. [Link]
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Ácido (5-metil-2H-t[5]riazol-3-il)acético. Chem-Impex. Accessed January 1, 2026. [Link]
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(5-Methyl-2H-t[5]riazol-3-yl)acetic acid. Chem-Impex. Accessed January 1, 2026. [Link]
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2-((5-Methyl-1H-1,2,4-triazol-3-yl)thio)acetic acid, 95% Purity, C5H7N3O2S, 1 gram. LabAlley. Accessed January 1, 2026. [Link]
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Ácido (5-metil-2H-t[5]riazol-3-il)acético. Chem-Impex. Accessed January 1, 2026. [Link]
